synthesis protocol for 4,7-Dimethoxy-1,10-phenanthroline
synthesis protocol for 4,7-Dimethoxy-1,10-phenanthroline
An In-depth Technical Guide to the Synthesis of 4,7-Dimethoxy-1,10-phenanthroline
This technical guide provides a comprehensive overview of the , a key ligand in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, quantitative data, and process visualizations.
Overview and Properties
4,7-Dimethoxy-1,10-phenanthroline is an organic compound widely employed as an efficient bidentate nitrogen ligand, particularly in copper-catalyzed cross-coupling reactions such as the N-arylation of imidazoles.[1][2][3] Its methoxy (B1213986) groups enhance its solubility and electronic properties, making it a valuable tool in modern synthetic chemistry.
Table 1: Physicochemical Properties of 4,7-Dimethoxy-1,10-phenanthroline
| Property | Value | Reference |
| CAS Number | 92149-07-0 | [2][4] |
| Molecular Formula | C₁₄H₁₂N₂O₂ | [2][4] |
| Molecular Weight | 240.26 g/mol | [2][4] |
| Appearance | White to brown solid/crystalline powder | [2][3] |
| Melting Point | 197-212 °C | [2][4] |
| Assay | ≥97% | [2][4] |
| InChI Key | ZPGVCQYKXIQWTP-UHFFFAOYSA-N | [2][4] |
| SMILES | COc1ccnc2c1ccc3c(OC)ccnc23 | [2][4] |
Synthesis Pathway
The synthesis of 4,7-Dimethoxy-1,10-phenanthroline is typically achieved through a two-step process starting from the condensation of o-phenylenediamine (B120857) with 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), followed by methylation of the resulting dihydroxy intermediate.[1][5]
Caption: Synthesis workflow for 4,7-Dimethoxy-1,10-phenanthroline.
Experimental Protocols
The following protocols are adapted from established literature procedures.[1][5]
Step 1: Synthesis of 4,7-Dihydroxy-1,10-phenanthroline
-
Condensation: A mixture of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) and trimethoxymethane (B44869) is heated.
-
Reaction with Amine: The resulting solution is cooled to approximately 80 °C, and o-phenylenediamine is added portionwise, leading to an exothermic reaction and the formation of a yellow solid.
-
Cyclization & Reflux: The mixture is then heated to reflux and stirred vigorously for one hour.
-
Isolation of Intermediate: After cooling to room temperature, the solid is filtered, washed with cold acetone, and dried to afford the intermediate product as a flaky light-yellow solid.
-
Hydrolysis: The intermediate is subsequently heated in diphenyl ether.
-
Purification: The reaction mixture is cooled, and the resulting precipitate is treated with a 20% potassium hydroxide (B78521) (KOH) solution to a pH of 13, keeping the temperature below 25 °C. The white precipitate that forms is collected by suction filtration, washed with excess water, and dried under vacuum to yield 4,7-dihydroxy-1,10-phenanthroline.
Table 2: Reagents and Yield for 4,7-Dihydroxy-1,10-phenanthroline Synthesis
| Reagent / Product | Quantity | Moles | Notes |
| o-Phenylenediamine | 32.4 g | 300 | Added portionwise to the reaction mixture |
| Intermediate Product | 95 g | - | 77% yield; flaky light-yellow solid |
| 4,7-Dihydroxy-1,10-phenanthroline | - | - | 86% yield from the intermediate; white solid |
Step 2: Synthesis of 4,7-Dimethoxy-1,10-phenanthroline (Methylation)
-
Preparation: An oven-dried 3-neck round-bottom flask is cooled under a stream of nitrogen.
-
Reagent Addition: 4,7-dihydroxy-1,10-phenanthroline and sodium hydride (NaH) are added to the flask, followed by the addition of anhydrous tetrahydrofuran (B95107) (THF).
-
Methylation: The suspension is stirred at room temperature, and methyl iodide (MeI) is added dropwise.
-
Reaction Completion: The reaction is stirred at room temperature until completion, typically monitored by TLC.
-
Quenching and Extraction: The reaction is carefully quenched with water, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are dried, concentrated, and the residue is purified by flash chromatography to provide 4,7-dimethoxy-1,10-phenanthroline.
Application in Catalysis
4,7-Dimethoxy-1,10-phenanthroline (L) is a highly effective ligand for the copper-catalyzed N-arylation of imidazoles with aryl halides.[1] The ligand facilitates the catalytic cycle, enabling the formation of the C-N bond under relatively mild conditions.
Caption: Cu-catalyzed N-arylation of imidazoles using the phenanthroline ligand.
Characterization Data
The final product and intermediates are characterized using standard analytical techniques.
Table 3: Spectroscopic Data for Key Compounds
| Compound | 1H NMR Data (MHz) | Reference |
| Intermediate from Step 1 | δ 11.34 (br d, 2H), 8.50 (d, 2H), 7.41 (m, 4H, all ArH), 1.74 (s, 12H, Me) | [1] |
| 4,7-Dihydroxy-1,10-phenanthroline | δ 9.09 (d, 2H, J = 4.8 Hz), 8.41 (s, 2H), 8.08 (d, 2H, J = 4.8 Hz) | [1] |
Note: Specific NMR data for the final product, 4,7-Dimethoxy-1,10-phenanthroline, was not detailed in the searched abstracts but would be a critical component of full characterization.
Conclusion
The synthesis of 4,7-Dimethoxy-1,10-phenanthroline is a well-established procedure that provides a valuable ligand for advancing organic synthesis, particularly in the field of metal-catalyzed cross-coupling reactions. The protocols and data presented in this guide offer a solid foundation for its preparation and application in a research and development setting.
References
- 1. scispace.com [scispace.com]
- 2. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4,7-DIMETHOXY-1,10-PHENANTHROLINE, 97% CAS#: 92149-07-0 [m.chemicalbook.com]
- 4. 4,7-Dimethoxy-1,10-phenanthroline 97 92149-07-0 [sigmaaldrich.com]
- 5. 4,7-DIHYDROXY-1,10-PHENANTHROLINE synthesis - chemicalbook [chemicalbook.com]
